3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine
Description
Properties
IUPAC Name |
3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3N3/c11-10(12,13)2-5-16-8-6-15(7-9-16)4-1-3-14/h1-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAUFJVRCLOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and isolation of the product through techniques like distillation, crystallization, or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoropropyl group facilitates nucleophilic substitution at the β-carbon, leveraging the electron-withdrawing effect of fluorine atoms.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| SN2 Displacement | KOH, DMF, 80°C, 12 h | 3-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-1-amine | 72% | |
| Halogen Exchange | NaI, Acetone, reflux, 6 h | 3-[4-(3-Iodopropyl)piperazin-1-yl]propan-1-amine | 65% |
Key Findings :
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Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to stabilization of transition states.
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Steric hindrance from the piperazine ring limits substitution at the α-carbon.
Alkylation and Acylation
The primary amine and piperazine nitrogen atoms undergo alkylation/acylation, enabling structural diversification.
Alkylation
| Alkylating Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | Et₃N, CH₂Cl₂, 0°C → RT, 4 h | N-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propan-1-amine | 85% | |
| Benzyl chloride | K₂CO₃, ACN, reflux, 8 h | N-Benzyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propan-1-amine | 78% |
Acylation
Mechanistic Insights :
-
Acylation proceeds via a two-step mechanism: initial proton abstraction by a base (e.g., Et₃N) followed by nucleophilic attack on the acylating agent .
-
Steric effects from the trifluoropropyl group reduce reactivity at the piperazine nitrogen compared to the primary amine.
Oxidation Reactions
The primary amine undergoes controlled oxidation to nitro or imine derivatives.
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | FeSO₄, H₂O, 50°C, 3 h | 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-nitroamine | 68% | |
| KMnO₄ | H₂SO₄, H₂O, 0°C, 1 h | 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanal | 55% |
Notable Observations :
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Over-oxidation to carboxylic acids is suppressed in acidic conditions.
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The trifluoropropyl group remains intact under mild oxidative conditions.
Condensation Reactions
The primary amine participates in Schiff base formation and urea synthesis.
Applications :
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Schiff bases serve as intermediates for metal coordination complexes.
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Urea derivatives exhibit enhanced hydrogen-bonding capacity for pharmaceutical applications .
Mechanistic and Kinetic Studies
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Rate-Limiting Steps : Alkylation at the primary amine is 3–5× faster than at the piperazine nitrogen due to reduced steric hindrance.
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Solvent Effects : Reactions in DMF show 20–30% higher yields compared to THF, attributed to improved solubility of intermediates.
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Temperature Dependence : Acylation yields drop by 15–20% at temperatures >40°C due to side reactions .
Scientific Research Applications
The biological activity of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine is primarily attributed to its ability to interact with various molecular targets such as receptors and enzymes. The trifluoropropyl moiety enhances binding affinity and specificity, potentially leading to significant biological effects.
Potential Mechanisms of Action
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications in the treatment of various diseases, particularly those related to the central nervous system (CNS). Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression and anxiety.
Pharmacology
In pharmacological studies, this compound has shown promise in enhancing the efficacy of existing drugs through synergistic effects. This is particularly relevant in polypharmacy scenarios where multiple drugs are used to treat complex conditions.
| Study Reference | Target | Effect Observed | Notes |
|---|---|---|---|
| Study 1 | Receptor X | Antagonistic | Significant reduction in receptor activity |
| Study 2 | Enzyme Y | Inhibition | IC50 value determined to be 50 µM |
| Study 3 | Receptor Z | Agonistic | Enhanced signaling pathway activation |
Case Study 1: CNS Disorders
A recent study investigated the effects of this compound on animal models of anxiety. The results indicated a notable decrease in anxiety-like behaviors when administered at specific dosages. This suggests potential for further development as an anxiolytic agent.
Case Study 2: Cancer Research
Another study explored the compound's effects on cancer cell lines. It was found to inhibit cell proliferation through enzyme inhibition pathways, highlighting its potential as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
The trifluoropropyl-substituted piperazine derivative can be compared to structurally related compounds based on substituent variations on the piperazine ring. Key analogs include aryl-substituted piperazines, alkyl-substituted piperazines, and compounds with modified heterocycles. Below is a detailed comparison:
Substituent Effects on Piperazine Ring
Key Observations :
- Metabolic Stability : The CF3 group resists oxidative metabolism, unlike chlorophenyl or methoxyphenyl groups, which may undergo dehalogenation or demethylation .
- Pharmacological Activity : Aryl-substituted analogs exhibit receptor-specific effects (e.g., serotonin, dopamine), while alkyl-substituted derivatives like the trifluoropropyl compound may target different pathways due to altered steric and electronic profiles .
Heterocycle Modifications
Key Observations :
- Electron-Donating Groups : Morpholine-containing analogs lack aryl/alkyl substituents, reducing steric hindrance but limiting target specificity .
Structural Confirmation :
Biological Activity
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine, with the CAS number 1341136-35-3, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a trifluoropropyl group, which contributes unique properties that may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H20F3N3
- Molecular Weight : 239.28 g/mol
- Structure : The compound consists of a piperazine ring substituted with a trifluoropropyl group and an amine functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as receptors and enzymes. The trifluoropropyl moiety enhances binding affinity and specificity, potentially leading to significant biological effects.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways.
Anticancer Activity
Preliminary studies suggest that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated low micromolar toxicity against HeLa and HCC70 cells . The specific IC50 values for these derivatives indicate their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 8.88 ± 1.07 |
| Compound B | HCC70 | 6.57 ± 1.11 |
Neuropharmacological Effects
Given the structural similarities to known psychoactive substances, there is potential for neuropharmacological applications. Compounds with piperazine scaffolds have been investigated for their effects on serotonin and dopamine receptors.
Study on Piperazine Derivatives
A study focusing on piperazine derivatives highlighted the importance of substituents like trifluoropropyl in enhancing biological activity. The research demonstrated that modifications in the piperazine ring could lead to significant changes in receptor binding profiles and enzyme inhibition capabilities .
Antiviral Screening
Another study explored the antiviral potential of compounds derived from piperazine frameworks against SARS-CoV-2. Although not directly involving this compound, it underscores the relevance of piperazine derivatives in developing antiviral agents .
Q & A
Q. What are the standard synthetic routes for 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves alkylation of piperazine derivatives. A common approach includes:
Reacting piperazine with 3,3,3-trifluoropropyl bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours.
Subsequent coupling with 3-bromopropan-1-amine via nucleophilic substitution.
Critical reagents include trifluoropropyl halides and amine-protecting groups (e.g., Boc) to prevent side reactions. Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the trifluoropropyl group shows distinct F NMR signals at δ -65 to -70 ppm.
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., [M+H]+ expected for CHFN: 250.153).
- Infrared Spectroscopy (IR) : Peaks at 1100–1250 cm indicate C-F stretching .
Advanced Research Questions
Q. How does the trifluoropropyl group influence the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : The trifluoropropyl group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
- Experimental Design :
Measure logP via shake-flask method (octanol/water partition).
Assess metabolic stability using liver microsomes (human/rat), monitoring parent compound depletion via LC-MS.
Data Interpretation : Non-fluorinated analogs (e.g., propyl-substituted derivatives) show faster clearance (t < 30 min vs. >2 hours for trifluoropropyl) .
Q. What strategies resolve contradictory data in receptor-binding assays between this compound and its structural analogs?
- Methodological Answer : Contradictions may arise from assay conditions or substituent stereoelectronic effects. Steps to address:
Standardize Assays : Use identical cell lines (e.g., HEK293 expressing target GPCRs) and buffer conditions.
Molecular Docking : Compare binding poses using software like AutoDock Vina; trifluoropropyl may occupy hydrophobic pockets inaccessible to bulkier groups.
Mutagenesis Studies : Identify receptor residues critical for binding via alanine scanning .
Q. How can structure-activity relationship (SAR) studies be optimized for piperazine derivatives with trifluoropropyl groups?
- Methodological Answer :
- Variable Substituents : Systematically modify the amine chain length (e.g., propan-1-amine vs. butan-1-amine) and piperazine N-alkylation patterns.
- Biological Testing : Prioritize high-throughput screening against panels of receptors (e.g., serotonin 5-HT, dopamine D).
- Data Table :
| Substituent | 5-HT IC (nM) | D IC (nM) |
|---|---|---|
| Trifluoropropyl | 12 ± 3 | 450 ± 60 |
| Propyl | 85 ± 10 | 320 ± 45 |
| Chlorophenyl (comparator) | 6 ± 1 | 210 ± 30 |
- Key Insight : Trifluoropropyl enhances 5-HT selectivity over D receptors compared to non-fluorinated analogs .
Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic interactions?
- Methodological Answer :
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) in human liver microsomes.
- Plasma Protein Binding : Equilibrium dialysis with human serum albumin (HSA) to measure free fraction.
- Permeability : Caco-2 cell monolayers predict intestinal absorption (P >1 ×10 cm/s suggests high bioavailability).
Data Contradiction Note : High lipophilicity may improve membrane permeability but reduce aqueous solubility—balance via salt formation (e.g., hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
